

Physical and chemical properties of 4-Bromo-2,3-difluoropyridine

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Compound of Interest

Compound Name: 4-Bromo-2,3-difluoropyridine

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An In-depth Technical Guide to **4-Bromo-2,3-difluoropyridine** for Advanced Synthesis

Executive Summary

4-Bromo-2,3-difluoropyridine is a specialized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional nature—a reactive brominated site for cross-coupling, two activated fluorine atoms for nucleophilic substitution, and an influencing pyridine core—renders it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, core reactivity, and established protocols for its application in key synthetic transformations. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in their synthetic programs.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of a pyridine scaffold is a cornerstone of modern medicinal chemistry, owing to its ability to engage in hydrogen bonding and its presence in numerous bioactive molecules. When further functionalized with halogens, particularly fluorine, the resulting derivatives offer enhanced pharmacological profiles, including improved metabolic stability, binding affinity, and bioavailability. **4-Bromo-2,3-difluoropyridine** (CAS No. 1227597-53-6) epitomizes this principle.^{[1][2][3][4]} The molecule is strategically designed for sequential, regioselective

functionalization, making it an invaluable tool for building molecular diversity from a single, reliable starting point. It serves as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the creation of drugs targeting neurological and cardiovascular diseases.[\[1\]](#)

Caption: Structure and primary reactive centers of **4-Bromo-2,3-difluoropyridine**.

Physicochemical and Spectroscopic Profile

Accurate identification and handling of **4-Bromo-2,3-difluoropyridine** require a clear understanding of its physical properties and spectroscopic data.

Physical and Chemical Properties

The compound is typically supplied as a colorless to light yellow liquid and requires refrigerated storage under an inert atmosphere to maintain its purity, which is generally 95% or higher.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
CAS Number	1227597-53-6	[1] [2] [4]
Molecular Formula	C ₅ H ₂ BrF ₂ N	[1] [3] [4]
Molecular Weight	193.98 g/mol	[1] [2] [4] [5]
Appearance	Colorless to Light Yellow Liquid	[1] [2]
Boiling Point	181.8 ± 35.0 °C at 760 mmHg	[1]
Topological Polar Surface Area	12.89 Å ²	[4]
XLogP3	2.1	[4] [5]
Storage Conditions	2-8°C, under inert gas	[1] [2]

Spectroscopic Characterization

While detailed spectral analyses are proprietary to manufacturers, vendor-supplied data confirms that the NMR and IR spectra are consistent with the assigned structure.[\[1\]](#)[\[3\]](#) For validation purposes, researchers can expect the following characteristic signals based on the analysis of analogous structures.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- ^1H NMR: The proton spectrum will be simple, showing two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C5 and C6 positions. The coupling patterns (doublets or doublet of doublets) will be influenced by both H-H and H-F coupling constants.
- ^{13}C NMR: The carbon spectrum will display five signals for the pyridine ring. The carbons attached to halogens (C2, C3, C4) will show characteristic splitting patterns due to C-F coupling and will be shifted accordingly.
- ^{19}F NMR: This is a critical technique for confirming the structure, expected to show two distinct resonances for the fluorine atoms at C2 and C3, with their chemical shifts and coupling providing definitive structural information.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-F bonds (typically in the 1200-1000 cm^{-1} region) and C-Br stretching, alongside the typical aromatic C=C and C=N stretching vibrations.^[7]
- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M^+) and ($\text{M}+2$) peaks due to the presence of one bromine atom, providing unambiguous confirmation of the elemental composition.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-Bromo-2,3-difluoropyridine** stems from its ability to undergo regioselective reactions at its different halogenated positions. The bromine at the C4 position is the preferred site for palladium-catalyzed cross-coupling reactions, while the fluorine at the C2 position is most susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

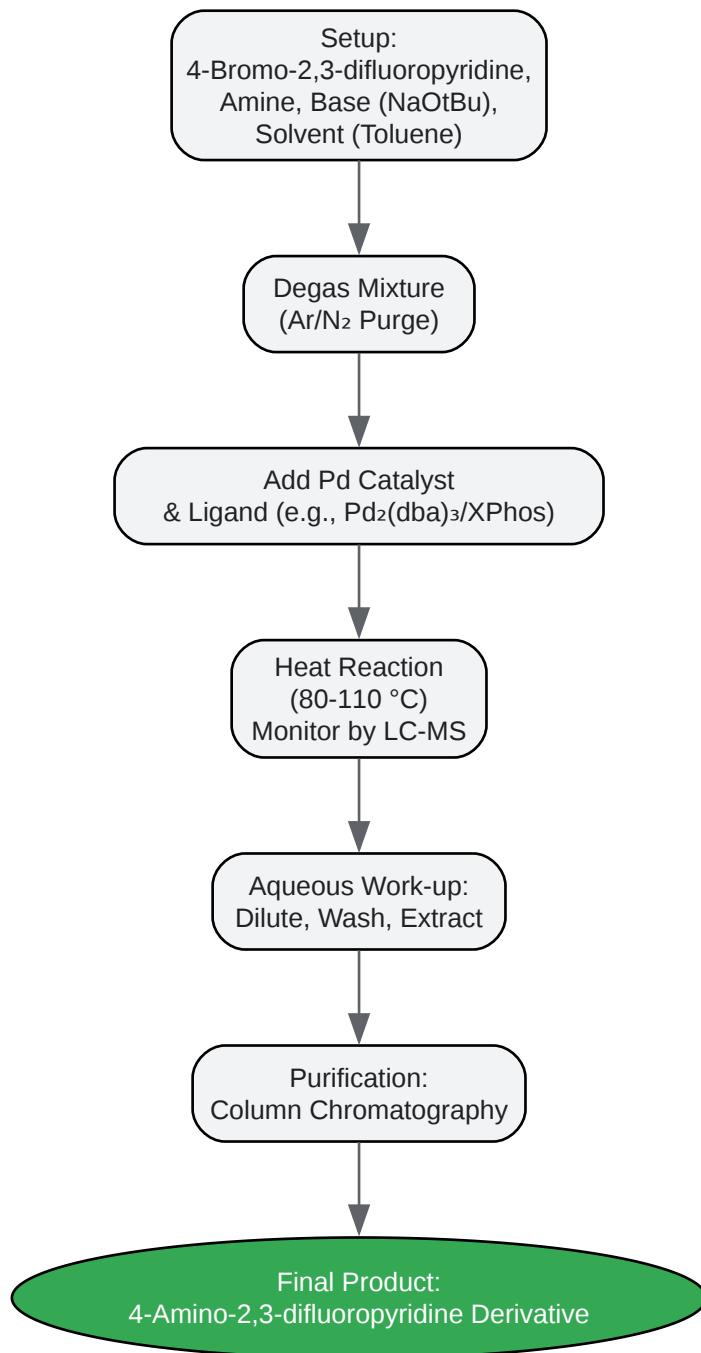
The C4-Br bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug synthesis.

This reaction is a robust method for forming C-C bonds by coupling the pyridine core with boronic acids or esters.

- Causality and Mechanistic Insight: The choice of a palladium catalyst and a suitable phosphine ligand is critical. The ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition into the C-Br bond and subsequent reductive elimination to form the product. A base is required to activate the boronic acid partner via the formation of a boronate complex, which is essential for the transmetalation step.
- Self-Validating Protocol: Synthesis of 4-Aryl-2,3-difluoropyridine
 - Inert Atmosphere Setup: To a flame-dried Schlenk flask, add **4-Bromo-2,3-difluoropyridine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as Cs_2CO_3 or K_2CO_3 (2.0-3.0 eq.).
 - Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Purge the mixture with argon or nitrogen for 15-20 minutes.
 - Catalyst Addition: Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq.) or a combination of $\text{Pd}_2(\text{dba})_3$ and a ligand like SPhos, under a positive pressure of inert gas.
 - Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
 - Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

This reaction provides a powerful and general method for the synthesis of N-arylpyridines, a common motif in pharmaceuticals.[\[10\]](#)[\[11\]](#)

- Causality and Mechanistic Insight: The direct amination of aryl halides requires a specialized catalytic system.[\[10\]](#) Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are essential.[\[12\]](#) These ligands promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[\[12\]](#) A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active amido species for the catalytic cycle.[\[13\]](#)[\[14\]](#)

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Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents activates the ring towards nucleophilic attack.[15]

- **Regioselectivity Explained:** In polyhalogenated pyridines, nucleophilic substitution generally occurs preferentially at the 4-position.[16][17] However, in **4-Bromo-2,3-difluoropyridine**, the C2 and C6 positions are most activated by the ring nitrogen. The C2-F bond is typically more labile than the C3-F bond, making it the primary site for SNAr, especially with softer nucleophiles. This allows for selective displacement of the C2-fluorine while leaving the C4-bromine intact for subsequent cross-coupling reactions.
- **Self-Validating Protocol:** Synthesis of 2-Alkoxy-4-bromo-3-fluoropyridine
 - **Reagent Preparation:** In a round-bottom flask, dissolve the desired alcohol (1.5 eq.) in a dry aprotic solvent like THF or DMF.
 - **Alkoxide Formation:** Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise. Allow the mixture to stir at room temperature until hydrogen evolution ceases.
 - **Nucleophilic Addition:** Cool the resulting alkoxide solution back to 0 °C and add a solution of **4-Bromo-2,3-difluoropyridine** (1.0 eq.) in the same dry solvent dropwise.
 - **Reaction and Monitoring:** Allow the reaction to warm to room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the disappearance of the starting material by TLC or LC-MS.
 - **Quenching and Work-up:** Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
 - **Purification:** Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the desired product.

Safety and Handling

As a halogenated organic compound, **4-Bromo-2,3-difluoropyridine** requires careful handling in a well-ventilated fume hood.[18][19]

- **GHS Hazard Information:** The compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2] Key hazard statements include H302

(Harmful if swallowed).[2] Related structures also carry warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes.[18] In case of contact, flush the affected area with copious amounts of water.[19] Do not eat, drink, or smoke when handling this product.[18]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator as recommended.[1][2][19]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromo-2,3-difluoropyridine is a high-value, versatile building block for advanced chemical synthesis. Its well-differentiated reactive sites allow for a predictable and sequential introduction of various functionalities through robust and well-understood reaction classes like Suzuki coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the principles of its reactivity and employing the validated protocols described herein, researchers in drug discovery and materials science can effectively harness its potential to accelerate the development of novel and complex molecules.

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